

# Application Note: UHPLC-MS/MS Analysis of Brinzolamide in Urine with Brinzolamide-d5

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Brinzolamide-d5 |           |
| Cat. No.:            | B563267         | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Brinzolamide is a carbonic anhydrase inhibitor used to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2] Monitoring its concentration in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the context of anti-doping analysis.[3][4][5] This application note presents a detailed, robust, and sensitive UHPLC-MS/MS method for the quantification of brinzolamide in human urine. The use of a stable isotope-labeled internal standard, **Brinzolamide-d5**, ensures high accuracy and precision.[1][4] The simple "dilute-and-shoot" sample preparation method makes it suitable for high-throughput analysis.[3][5][6]

#### **Experimental Protocols**

#### Materials and Reagents

- Brinzolamide and Brinzolamide-d5 standards were purchased from a reputable supplier.
- LC-MS grade methanol, acetonitrile, and formic acid were used.[3]
- Ultrapure water was generated in-house.
- Human urine was obtained from drug-free volunteers.

**BENCH** 

Standard Solution Preparation

• Stock solutions of Brinzolamide and Brinzolamide-d5 were prepared in methanol at a

concentration of 1 mg/mL.

Working standard solutions were prepared by serial dilution of the stock solutions with a

mixture of methanol and water (50:50, v/v).

• The internal standard working solution (Brinzolamide-d5) was prepared at a concentration

of 100 ng/mL in the same diluent.

Sample Preparation A simple dilution method was employed for the preparation of urine

samples.[3][5][6]

• Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

• Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

• In a clean microcentrifuge tube, add 950 µL of a 5% methanol in water solution.

Add 50 μL of the urine supernatant to the microcentrifuge tube.

• Add 10 μL of the 100 ng/mL **Brinzolamide-d5** internal standard working solution.

Vortex the mixture for 30 seconds.

Transfer the final solution to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis The analysis was performed on a triple quadrupole mass

spectrometer coupled with a UHPLC system.

**Data Presentation** 

Table 1: UHPLC Parameters



| Parameter               | Value                                                                                                     |
|-------------------------|-----------------------------------------------------------------------------------------------------------|
| Column                  | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 $\mu$ m)                                                 |
| Mobile Phase A          | 0.1% Formic acid in water                                                                                 |
| Mobile Phase B          | 0.1% Formic acid in acetonitrile                                                                          |
| Flow Rate               | 0.4 mL/min                                                                                                |
| Gradient                | 5% B to 95% B in 5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and reequilibrate for 1.9 min |
| Injection Volume        | 5 μL                                                                                                      |
| Column Temperature      | 40 °C                                                                                                     |
| Autosampler Temperature | 10 °C                                                                                                     |

Table 2: MS/MS Parameters

| Parameter               | Value                                  |
|-------------------------|----------------------------------------|
| Ionization Mode         | Electrospray Ionization (ESI) Positive |
| Capillary Voltage       | 3.5 kV                                 |
| Source Temperature      | 150 °C                                 |
| Desolvation Temperature | 500 °C                                 |
| Cone Gas Flow           | 50 L/hr                                |
| Desolvation Gas Flow    | 1000 L/hr                              |
| Collision Gas           | Argon                                  |

Table 3: MRM Transitions and Compound Parameters



| Compound        | Precursor lon<br>(m/z) | Product Ion<br>(m/z)  | Cone Voltage<br>(V) | Collision<br>Energy (eV) |
|-----------------|------------------------|-----------------------|---------------------|--------------------------|
| Brinzolamide    | 384.0                  | 217.1<br>(Quantifier) | 30                  | 22                       |
| 384.0           | 281.0 (Qualifier)      | 30                    | 16                  |                          |
| Brinzolamide-d5 | 389.0                  | 222.1                 | 30                  | 22                       |

Note: The MRM transitions for Brinzolamide are based on a published method.[3] The precursor ion for **Brinzolamide-d5** is calculated based on the addition of five deuterium atoms to the parent molecule, and the product ion is assumed to have a similar fragmentation pattern.

Table 4: Method Validation Summary

| Parameter                            | Result                                    |  |
|--------------------------------------|-------------------------------------------|--|
| Linearity Range                      | 1 - 1000 ng/mL                            |  |
| Correlation Coefficient (r²)         | > 0.995                                   |  |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL                                   |  |
| Accuracy at LLOQ, LQC, MQC, HQC      | 85-115%                                   |  |
| Precision at LLOQ, LQC, MQC, HQC     | < 15% RSD                                 |  |
| Matrix Effect                        | Minimal, compensated by internal standard |  |
| Recovery                             | > 90%                                     |  |

Mandatory Visualization





Click to download full resolution via product page

Caption: Experimental workflow for UHPLC-MS/MS analysis of Brinzolamide in urine.

Conclusion



This application note details a straightforward, rapid, and reliable UHPLC-MS/MS method for the quantification of Brinzolamide in human urine. The use of **Brinzolamide-d5** as an internal standard ensures the accuracy and precision of the results. The simple "dilute-and-shoot" sample preparation protocol allows for high-throughput analysis, making this method highly suitable for clinical and research laboratories.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. caymanchem.com [caymanchem.com]
- 2. Brinzolamide | C12H21N3O5S3 | CID 68844 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair [cris.unibo.it]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: UHPLC-MS/MS Analysis of Brinzolamide in Urine with Brinzolamide-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563267#uhplc-ms-ms-analysis-of-brinzolamide-in-urine-with-brinzolamide-d5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com